Teflurane

Description

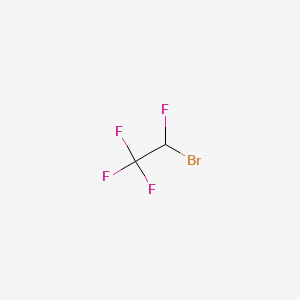

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF4/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXZIZDRFQFCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861765 | |

| Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-72-1, 30283-90-0 | |

| Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teflurane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, bromotetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6492U1O9V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Conceptual Development of Teflurane Within Anesthesiology Research

Evolution of Fluorinated Compounds as Inhalational Anesthetics

The development of inhalational anesthetics has progressed significantly since the initial use of early volatile substances.

The modern era of anesthesia is often traced back to the mid-19th century with the public demonstration of diethyl ether for surgical procedures in 1846. esaic.orgnih.govwoodlibrarymuseum.orgumassmed.edu Prior to this, surgical interventions were often performed without effective pain relief. esaic.orgasa.org.au Early anesthetic agents included substances like diethyl ether, chloroform, and nitrous oxide. esaic.orgumassmed.eduresearchgate.netnih.govwikipedia.orgnysora.com While effective in inducing unconsciousness, these early agents presented significant drawbacks, such as flammability in the case of diethyl ether and toxicity concerns with chloroform. wikipedia.orgnysora.comwikipedia.org Chloroform, introduced in 1847, gained popularity in Europe but was later largely abandoned in favor of ether in the United States due to its hepatic and cardiac toxicity, including a tendency to cause fatal cardiac arrhythmias. wikipedia.org

The limitations of early halogenated hydrocarbons and ethers spurred the search for agents with improved safety profiles. The introduction of fluorine into organic molecules emerged as a significant strategy in anesthetic design. aneskey.commdpi.comoup.comannualreviews.org Research in the 1930s suggested that substituting fluorine for other halogens could lower boiling points, increase stability, and generally decrease toxicity. aneskey.comoup.com Advances in fluorine chemistry, partly driven by wartime research, facilitated the synthesis of new fluorinated compounds. aneskey.com This led to the development of the first fluorinated anesthetic to enter practice, fluroxene (B1200339), an ethyl vinyl ether, in 1953. aneskey.com Subsequently, the synthesis of halothane (B1672932), a fluorinated alkane, in 1951 marked a new era in anesthetic pharmacology due to its non-flammability and reduced toxicity compared to chloroform. researchgate.netwikipedia.orgwikipedia.organeskey.comslideshare.net The success of halothane further stimulated the investigation of other fluorine-containing compounds for anesthetic properties. oup.com

Discovery and Initial Characterization of Teflurane

Within this context of exploring fluorinated compounds, this compound was synthesized and evaluated.

This compound, chemically known as 2-Bromo-1,1,1,2-tetrafluoroethane, is a haloalkane. wikipedia.org The synthesis of 2-bromo-1,1,1,2-tetrafluoroethane has been described, involving reactions such as the addition of liquid bromine to tetrafluoroethane (B1211177) at elevated temperatures in the presence of a catalyst. chemicalbook.com Early laboratory evaluations of compounds like 1,1,1,2-Tetrafluoro-2-bromoethane were part of broader efforts to identify agents with desirable anesthetic properties, such as non-flammability, potency, and acceptable induction and recovery profiles. wikipedia.organeskey.com

This compound, also known by the code name Abbott 16900, was investigated as an inhalational anesthetic. wikipedia.org Its development occurred within a period where numerous halogenated compounds were being synthesized and tested for anesthetic potential. researchgate.netnih.gov While many fluorinated compounds, including ethers like enflurane, isoflurane (B1672236), sevoflurane (B116992), and desflurane (B1195063), progressed to clinical use, this compound followed a distinct trajectory. researchgate.netwikipedia.orgnysora.comwikipedia.orgmdpi.comnih.gov Research into this compound, including clinical use evaluations, was reported in scientific literature. nih.gov

Historical Significance of this compound's Discontinuation in Anesthetic Development

Despite initial investigation, this compound was never marketed for clinical use. wikipedia.org Its clinical development was terminated. wikipedia.org

Factors Leading to Termination of Clinical Development

Despite initial promise, the clinical development of this compound was ultimately terminated. wikipedia.orgiiab.me A primary factor was the observation of a high incidence of cardiac arrhythmias in patients. wikipedia.orgiiab.me This issue was also encountered with other investigational anesthetics like halopropane and norflurane. wikipedia.org

Early laboratory experiments in 1962 initially showed concerns regarding renal degeneration in dogs, although further experiments did not confirm this finding, allowing clinical trials to recommence in 1967. researchgate.net However, subsequent research revealed that this compound sensitized the myocardium to catecholamines and caused clinical hypotension. researchgate.net Essentially, this compound was found to be similar to halothane but with a greater tendency for arrhythmias and considerable hypotension. researchgate.net This led to a lack of enthusiasm for further research into the drug. researchgate.net

Lessons from this compound Research for Modern Anesthetic Pharmacology

The experience with this compound, alongside other early halogenated anesthetics, provided valuable lessons that shaped the development of modern anesthetic agents. The issues encountered, particularly cardiac arrhythmias and hypotension, highlighted the critical need for anesthetic compounds with a better cardiovascular profile. wikipedia.orgresearchgate.net

The research into this compound underscored the importance of thorough preclinical and clinical evaluation to identify potential toxicities and adverse effects before widespread clinical use. The initial conflicting findings regarding renal effects in animal studies emphasize the complexities in translating animal data to human outcomes and the necessity for rigorous investigation. researchgate.net

Furthermore, the termination of this compound's development due to cardiac issues contributed to the understanding of how different halogenated hydrocarbons interact with the cardiovascular system. This knowledge informed the design and selection of newer agents with improved safety profiles, such as isoflurane, sevoflurane, and desflurane, which are widely used today. wikipedia.org The history of this compound serves as a reminder of the challenges inherent in anesthetic drug development and the iterative process of research, evaluation, and refinement necessary to identify agents that are both effective and safe for clinical application.

Mechanistic Elucidation of Teflurane S Pharmacological Actions

Molecular and Cellular Mechanisms of General Anesthesia Relevant to Halocarbons

General anesthetics, including halocarbons like Teflurane, exert their effects through interactions at the molecular and cellular levels, primarily within the lipid bilayers and proteins of neuronal membranes nih.govannualreviews.org.

One of the earliest and most significant theories attempting to explain the mechanism of general anesthesia is the Meyer-Overton correlation wikipedia.orgku.dkumich.edu. This theory, developed around the turn of the twentieth century, posits a direct relationship between the potency of an anesthetic and its solubility in lipids or oil openanesthesia.orgwikipedia.orgku.dkumich.edu. The Meyer-Overton correlation suggests that anesthetics partition into the lipid bilayer of cell membranes, and this interaction is crucial for their anesthetic effect wikipedia.orgku.dkumich.edu.

However, the lipid bilayer alone is not considered the sole site of anesthetic action pnas.org. The Meyer-Overton correlation has also been observed for the inhibition of soluble, lipid-free proteins like firefly luciferase, indicating that protein interactions are also significant pnas.orgnih.gov.

Anesthetics are understood to interact with biological targets, particularly proteins, through weak, non-covalent forces, including Van der Waals forces (specifically London dispersion forces) nih.govusp.brresearchgate.netmdpi.com. These forces occur in hydrophobic pockets within proteins nih.govusp.br. It is hypothesized that anesthetics bind in these hydrophobic regions, perturbing the weak intermolecular interactions (such as Van der Waals forces and weak hydrogen bonds) that are crucial for protein conformation and function usp.brresearchgate.net. This reversible interaction is consistent with the reversible nature of anesthesia researchgate.net.

The diversity in the chemical structures of general anesthetics suggests that their mechanism involves the perturbation of these weak intermolecular interactions researchgate.net. Anesthetic binding to hydrophobic pockets through Van der Waals forces may inhibit electron mobility and prevent quantum states in these regions, which some theories suggest are necessary for consciousness nih.govusp.br.

Neuropharmacological Effects of this compound

Halocarbon anesthetics like this compound primarily depress CNS function to induce anesthesia openanesthesia.orgnih.gov. Their neuropharmacological effects involve modulating the activity of various ion channels and receptors, thereby altering neural excitability and synaptic transmission openanesthesia.orgresearchgate.netdrugbank.comekja.org.

Inhaled anesthetics depress CNS activity by enhancing inhibitory neurotransmission and suppressing excitatory neurotransmission openanesthesia.orgekja.org. They achieve this by binding to target sites on proteins, particularly ligand-gated ion channels openanesthesia.orgdrugbank.com. For instance, inhaled anesthetics are suggested to enhance the activity of inhibitory receptors such as GABAA and glycine (B1666218) receptors, while inhibiting excitatory receptors like nicotinic acetylcholine (B1216132), serotonin (B10506), and glutamate (B1630785) (NMDA) receptors openanesthesia.orgdrugbank.comekja.org.

Modulating the activity of these ion channels alters ion flow across neuronal membranes, affecting membrane potential and neural excitability researchgate.netdrugbank.comekja.org. Potentiation of GABAA receptors, for example, leads to an influx of chloride ions, causing hyperpolarization and reduced neuronal excitability ekja.org. Inhibition of excitatory receptors reduces depolarizing currents ekja.org. Volatile anesthetics can also activate two-pore-domain potassium channels, leading to potassium ion efflux, hyperpolarization, and inhibition of neuronal activity ekja.org.

The effects of halocarbon anesthetics on ion channels and receptors result in observable electrophysiological changes in the brain. These changes contribute to the anesthetic state, characterized by loss of consciousness, amnesia, and immobility openanesthesia.orgusp.br.

While specific electrophysiological data for this compound is limited in the provided sources, studies on other volatile anesthetics like halothane (B1672932) and isoflurane (B1672236) show depression of synaptic transmission and altered neuronal excitability in brain regions like the hippocampus nih.gov. Anesthetics can depress both glutamate-mediated excitatory postsynaptic potentials (EPSPs) and enhance GABA-mediated inhibitory postsynaptic currents (IPSCs) nih.gov. The relative contribution of these effects can vary between different anesthetic agents nih.gov.

Furthermore, volatile anesthetics can affect the activity of voltage-gated ion channels, including sodium and calcium channels, which are critical for action potential generation and propagation drugbank.comekja.orgresearchgate.net. Inhibition of these channels can further depress neuronal excitability ekja.org.

General anesthetics are understood to act at multiple sites within the CNS to produce their effects openanesthesia.orgnih.gov. While effects on cortical and spinal cord regions contribute to amnesia/hypnosis and immobility, respectively, actions on brainstem and midbrain areas are crucial for regulating arousal and consciousness openanesthesia.orgopenanesthesia.org.

The brainstem, composed of the midbrain, pons, and medulla oblongata, contains vital nuclei and pathways involved in regulating consciousness, arousal, and cardiorespiratory function openanesthesia.orgwfsahq.orgresearchgate.netoup.com. The ascending reticular activating system (ARAS), a network of brainstem nuclei projecting to the thalamus and cerebral cortex, is essential for maintaining consciousness openanesthesia.org. Unconsciousness induced by general anesthesia is believed to involve targeting receptors like GABAA and NMDA within the brainstem, thalamus, striatum, and cortex openanesthesia.org.

Systemic Pharmacodynamics of this compound

Studies into this compound's systemic effects included investigations into its influence on vital physiological systems in both animal models and, to some extent, in the context of its clinical evaluation mcgill.cafda.govdtic.mil.

Influence on Sympathetic Nervous System Discharge Patterns

Research has explored the impact of this compound on the sympathetic outflow of the autonomic nervous system scinews.uznih.gov. The interaction between anesthetic agents and sympathetic control mechanisms was a relevant area of study during the evaluation of compounds like this compound scinews.uzepa.gov. While the precise details and specific quantitative data regarding this compound's influence on sympathetic nervous system discharge patterns are not extensively detailed in the immediately available search results, its effects on sympathetic activity were considered within the broader scope of its pharmacological profile as an anesthetic agent scinews.uzmcgill.canih.gov.

Cardiovascular Responses and Hemodynamic Alterations during this compound Exposure

The cardiovascular effects associated with this compound exposure were a significant aspect of its pharmacological assessment, particularly in animal studies nih.govmedkoo.comepa.govjustia.comumsha.ac.irscribd.com. Investigations were conducted to understand how this compound influenced key cardiovascular parameters, including heart rate and blood pressure nih.gov. The observed incidence of cardiac arrhythmias during clinical trials highlighted the importance of these studies nih.govscinews.uz. Research specifically examining the cardiovascular effects of this compound in cats contributed to the understanding of its impact on hemodynamic function nih.govmedkoo.comepa.govjustia.comumsha.ac.irscribd.com. These studies aimed to characterize the alterations in the circulatory system during exposure to this compound mcgill.cascribd.com.

Data Limitations:

Advanced Toxicological Research and Comparative Safety Profiles of Teflurane

Research into Teflurane-Induced Cardiac Arrhythmogenesis

The propensity of this compound to induce cardiac arrhythmias was a significant finding in its research. This effect was a primary reason for the termination of its clinical development wikipedia.orgiiab.me.

Incidence and Experimental Observations of Cardiac Irregularities

Mechanisms Underlying Ventricular Arrhythmias and Ectopic Beats

While the specific mechanisms by which this compound induces ventricular arrhythmias and ectopic beats are not explicitly detailed in the provided search results, research into the mechanisms of ventricular arrhythmias in general points to abnormalities in impulse initiation and propagation nih.govnih.gov. These can include automatic arrhythmias and triggered activity resulting from afterdepolarizations nih.gov. Re-entry is another significant mechanism, involving electrical signals following alternative, looping pathways nih.govwikipedia.org. Understanding the precise molecular and cellular interactions of this compound with cardiac ion channels and other electrical signaling components would be crucial to fully elucidate its arrhythmogenic mechanisms. Research into the biophysical mechanisms of cardiac arrhythmias often involves examining ion channels, signaling pathways, and cellular electrophysiology nih.govfrontiersin.org.

Comparative Cardiotoxicity Analyses with Other Inhalational Anesthetics

Comparing the cardiac effects of this compound with other inhalational anesthetics provides context for its safety profile.

This compound's Cardiac Effects in Relation to Halothane (B1672932) Sensitization

This compound's clinical development was terminated due to a high incidence of cardiac arrhythmias, similar to observations with halopropane and norflurane wikipedia.orgiiab.me. Halothane is known to sensitize the heart to the arrhythmogenic effects of catecholamines like epinephrine (B1671497) ecetoc.orgnih.gov. While a direct comparative study detailing this compound's effect on halothane sensitization was not found, the fact that this compound itself caused a high incidence of arrhythmias suggests it may have inherent arrhythmogenic properties, potentially through mechanisms similar to or distinct from halothane's sensitization effect. Research indicates that arrhythmias are more likely with halothane compared to fluorinated ethers nih.gov.

Comparison with Other Halogenated Anesthetics (e.g., Halopropane, Norflurane) Regarding Cardiac Safety

This compound's clinical development was discontinued (B1498344) due to a high incidence of cardiac arrhythmias, a reason also cited for the termination of development for halopropane and norflurane wikipedia.orgiiab.mewikipedia.org. This suggests that these related halogenated hydrocarbons shared a similar limitation regarding cardiac safety. The comparative observation indicates a potential class effect among certain halogenated anesthetics concerning arrhythmogenesis.

Exploration of Organ-Specific Toxicity Research Pathways (Derived from related fluorinated anesthetics)

While specific detailed research pathways for organ-specific toxicity of this compound were not found, insights can be derived from research on related fluorinated anesthetics.

Research on other fluorinated anesthetics like methoxyflurane (B143068), enflurane, isoflurane (B1672236), and sevoflurane (B116992) has explored potential organ toxicities, particularly concerning the kidneys and liver scientificarchives.comkoreamed.orgjvsmedicscorner.comnih.gov. For instance, methoxyflurane was associated with nephrotoxicity, linked to its metabolism and the production of inorganic fluoride (B91410) jvsmedicscorner.comnih.govteknokrat.ac.id. Halothane has been associated with hepatotoxicity, in some cases linked to the formation of trifluoroacetic acid nih.govscientificarchives.comkoreamed.org. While currently used fluorinated anesthetics are generally considered to have minimal organ toxicity, research has investigated their metabolism and potential to produce toxic metabolites scientificarchives.comkoreamed.orgjvsmedicscorner.com. Given that this compound is a halogenated hydrocarbon, research pathways for potential organ toxicity would likely involve investigating its metabolism, the nature of its metabolites, and their effects on key organs such as the liver and kidneys, drawing parallels and distinctions with related compounds that have been more extensively studied. Studies on related compounds have also explored effects on the central nervous system and other systems scientificarchives.com.

Research on Hepatic Effects and Biotransformation

Investigations into the hepatic effects and biotransformation of this compound have been part of broader toxicological assessments of halogenated anesthetics. One study comparing this compound (referred to as DFMTFCE) with halothane, methoxyflurane, and fluroxene (B1200339) in animals reported no significant effects on liver enzyme activity following its use researchgate.net. This finding suggested a potentially favorable hepatic profile compared to agents known to cause liver issues.

Biotransformation pathways are critical in determining the potential for anesthetic-induced hepatotoxicity. For other halogenated anesthetics like halothane and methoxyflurane, hepatic metabolism, particularly via cytochrome P-450 enzymes like CYP2E1, can lead to the formation of reactive intermediates, such as trifluoroacetylated compounds, which have been implicated in immune-mediated liver injury nzmj.org.nztoxicdocs.orgnih.govclinicalpub.comnih.gov. Enzyme induction, for instance by phenobarbital, has been shown to increase the metabolism and potentially the toxicity of some of these agents, like methoxyflurane nzmj.org.nznzmj.org.nz.

While detailed studies specifically on this compound's biotransformation pathways and the formation of such reactive metabolites were not extensively found in the provided search results, its classification as a halogenated hydrocarbon suggests the potential for some degree of hepatic metabolism. This compound has been assigned a log Pliver value of 0.23 in studies modeling blood-to-liver partition coefficients for volatile organic compounds, indicating its partitioning characteristics related to liver tissue researchgate.net.

Comparative data on hepatic effects often highlight differences in the extent of metabolism among volatile anesthetics. For example, sevoflurane undergoes minimal biotransformation and is considered to have a very low incidence of severe hepatic injury, unlike halothane which is more extensively metabolized nih.govclinicalpub.comnih.gov. The limited information available directly on this compound's hepatic enzyme effects in comparative studies suggests a profile that, in some assessments, did not show significant adverse changes in liver enzyme activity researchgate.net.

Investigations into Renal Effects and Fluoride Metabolism

A significant area of toxicological concern for some fluorinated anesthetics is the potential for renal toxicity mediated by the release of inorganic fluoride as a metabolite. Methoxyflurane is a well-documented example where metabolism leads to the release of substantial amounts of inorganic fluoride, which has been strongly correlated with dose-dependent high-output renal failure nzmj.org.nznzmj.org.nzcanterbury.ac.nz. Studies on methoxyflurane have shown a strong correlation between anesthetic dose, increased serum inorganic fluoride concentration, and the degree of nephrotoxicity nzmj.org.nz. Enzyme induction can also increase fluoride production from methoxyflurane nzmj.org.nznzmj.org.nz.

For this compound, the available research presents a less clear picture regarding fluoride metabolism and renal effects. One survey indicated "No evidence of increased fluoride metabolism" for this compound, although it also noted that other studies had suggested an increase epa.gov. This contrasts with the more consistent findings for methoxyflurane, where elevated serum fluoride levels and subsequent renal dysfunction were observed nzmj.org.nznzmj.org.nzcanterbury.ac.nznih.govresearchgate.net.

While some fluorinated anesthetics like sevoflurane also undergo defluorination, the extent of metabolism and the resulting serum fluoride levels are generally lower than with methoxyflurane, and clinically significant renal dysfunction is considered unlikely in patients with normal renal function nzmj.org.nznih.gov. The renal toxic serum fluoride threshold may also vary between different fluorinated anesthetic agents nzmj.org.nz.

Structure Activity Relationship Sar and Computational Studies on Teflurane

Impact of Halogenation on Anesthetic Potency and Biological Activity

Halogenation, the introduction of halogen atoms into a molecule, significantly influences the physical and chemical properties of organic compounds, including their anesthetic potency and biological activity wikipedia.org. The type, number, and position of halogen substituents can alter factors such as lipid solubility, volatility, and interaction with biological targets.

Comparative Evaluation of Halogenated Alkanes and Ethers

Teflurane is classified as a halogenated alkane (specifically, a haloalkane) wikipedia.org, whereas many commonly used inhalational anesthetics, such as isoflurane (B1672236), sevoflurane (B116992), and desflurane (B1195063), are halogenated ethers mdpi.comwikipedia.org. Comparisons between these classes of compounds in SAR studies highlight the role of the ether linkage. Halogenated ethers generally possess favorable anesthetic properties, including lower flammability compared to early non-halogenated ethers like diethyl ether wikipedia.org. SAR studies often compare compounds across these classes to identify structural features associated with desired anesthetic profiles, such as potency, induction and recovery times, and metabolic stability nih.govnih.gov. The presence of the oxygen atom in ethers influences their polarity and potential for hydrogen bonding, which can affect their interactions with biological targets compared to saturated halogenated hydrocarbons like halothane (B1672932) or this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to predict the biological activity or properties of compounds based on their molecular descriptors wikipedia.org. These models are valuable tools in drug discovery and development for screening potential candidates and understanding the relationship between chemical structure and activity.

Prediction of Anesthetic Action from Molecular Descriptors

QSAR modeling has been applied to predict the anesthetic action of various halogenated compounds, including polyhalogenated ethers and halocarbons nih.govnih.gov. These models utilize molecular descriptors, which are numerical representations of a molecule's chemical structure and properties. By correlating these descriptors with observed anesthetic potency (e.g., MAC values), QSAR models can identify structural features that contribute to anesthetic effects nih.gov. Studies have employed methods like molecular connectivity and Monte Carlo simulations to build predictive models for anesthetic action, helping to elucidate the molecular fragments that positively or negatively influence this activity nih.govnih.gov. The development of robust QSAR models relies on selecting relevant molecular descriptors that capture the essential structural information related to anesthetic potency researchgate.net.

Modeling of Blood-Brain Barrier Permeability for Halogenated Compounds

Permeability across the blood-brain barrier (BBB) is a critical factor for central nervous system activity, including anesthesia frontiersin.org. QSAR models have been developed to predict the BBB permeability of diverse organic compounds, including halogenated substances frontiersin.orgresearchgate.netnih.gov. These models aim to estimate the brain-to-blood concentration ratio (log BB) based on molecular descriptors frontiersin.org. This compound has been included in datasets used for developing such QSAR models for BBB permeability, with a reported log BB value of 0.27 researchgate.net. Important molecular descriptors that influence BBB permeability are considered in these models, providing insights into the structural characteristics that govern a compound's ability to cross this biological barrier researchgate.netnih.gov.

Here is a data point for this compound's Blood-Brain Barrier permeability:

| Compound | log BB |

| This compound | 0.27 |

Note: This data point is derived from a QSAR modeling study dataset. researchgate.net

Molecular Modeling and Simulation Approaches to Anesthetic Interactions

Molecular modeling and simulation techniques provide valuable tools for investigating the interactions of anesthetics with their biological targets at an atomic level nih.govnih.gov. These computational approaches complement experimental studies by offering detailed insights into binding sites, interaction forces, and the dynamic effects of anesthetics on proteins and membranes.

Computational studies have focused on the interactions of inhalational anesthetics with proteins, particularly membrane proteins like ion channels and neurotransmitter receptors, which are considered important targets for anesthetic action nih.govnih.gov. Molecular modeling allows for the construction and testing of models of anesthetic binding sites within these proteins nih.gov. Simulations, such as molecular dynamics, can then be used to observe how anesthetic molecules interact with these sites, the types of non-covalent forces involved (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces), and how these interactions might modulate protein function nih.govnews-medical.net.

Computational Assessment of Anesthetic-Target Binding

Computational methods, such as molecular docking, are employed to predict the binding sites and affinities of molecules to protein targets nih.gov. This is particularly relevant for understanding the interactions of general anesthetics, where the specific protein targets are not always clear nih.gov. Docking algorithms can be used to screen proteins and predict specific interactions with anesthetic molecules nih.gov. Parameters such as the free energy of binding and the frequency of the most probable binding site are used to rank docking results nih.gov. While the provided search results discuss computational approaches for assessing anesthetic binding in general and mention this compound in the context of QSPR studies for blood-brain barrier permeation, specific detailed computational assessments of this compound's binding to anesthetic targets were not found within the search results.

Conformational Analysis and Stereochemical Influences on Activity

This compound is a chiral molecule, meaning it exists as stereoisomers wikipedia.org. Stereoisomerism can significantly influence the activity of drugs, including anesthetics nih.govjustia.com. Studies on other inhalational anesthetics, such as isoflurane, have demonstrated stereoselectivity in their effects on neuronal ion channels, indicating that the specific three-dimensional arrangement of atoms can impact biological activity nih.gov. For isoflurane, differences in effectiveness between the (+)- and (-)-isomers have been observed for certain potassium channels and nicotinic acetylcholine (B1216132) receptors nih.gov.

Conformational analysis explores the different spatial arrangements that a molecule can adopt due to rotation around single bonds. These different conformations can have varying energies and interactions with biological targets. While the general importance of conformational analysis in computational studies and the influence of stereochemistry on anesthetic activity are highlighted in the search results mdpi.combiochempress.comnih.gov, specific detailed conformational analysis studies or their direct link to stereochemical influences on the activity of this compound were not found within the provided search snippets. However, the chirality of this compound suggests that its different stereoisomers could potentially exhibit differing biological activities, similar to observations with other chiral anesthetics nih.gov.

Methodological Advances in Anesthetic Research Applied to Teflurane Studies

In Vivo Experimental Models for Anesthetic Evaluation

In vivo models are indispensable for understanding the systemic effects of anesthetics in a living organism. The choice of animal model is critical and is often guided by physiological similarities to humans in the system being studied.

Feline and canine models have historically been valuable in anesthetic research due to their cardiovascular and respiratory systems bearing closer resemblance to humans than those of smaller laboratory animals. The feline model, in particular, was instrumental in elucidating the pronounced cardiovascular effects of teflurane. nih.gov Studies in cats revealed that this compound could induce significant cardiac arrhythmias, a finding that was a major factor in halting its progression as a clinical anesthetic. iiab.mewikipedia.org

Canine models are also frequently used in cardiovascular research and to study anesthetic effects on various organ systems. nih.govnih.govnih.gov While specific studies on this compound in canine models are not extensively documented in publicly available literature, this model is well-suited for investigating the hemodynamic and arrhythmogenic properties of volatile anesthetics. The larger size of dogs compared to cats allows for more extensive instrumentation and repeated blood sampling for pharmacokinetic analysis.

The evaluation of anesthetic effects on the nervous and cardiovascular systems requires precise and continuous monitoring. In studies involving this compound in feline models, key cardiovascular parameters were recorded to assess its impact. nih.gov

Standard techniques for monitoring cardiovascular responses include:

Electrocardiography (ECG): Essential for detecting arrhythmias, which were a significant concern with this compound.

Arterial Blood Pressure Monitoring: Direct intra-arterial catheters provide continuous and accurate measurement of systolic, diastolic, and mean arterial pressures.

Heart Rate Measurement: Derived from the ECG or arterial pressure waveform.

Cardiac Output Measurement: Techniques like thermodilution can be employed to assess the heart's pumping function.

For neural responses, while specific data on this compound is scarce, standard methodologies in anesthetic research involve:

Electroencephalography (EEG): To monitor the depth of anesthesia and detect any seizure-like activity.

Evoked Potentials: To assess the effect of the anesthetic on specific neural pathways.

The table below summarizes key cardiovascular responses observed in feline models anesthetized with this compound.

| Parameter | Observation with this compound |

| Cardiac Rhythm | High incidence of arrhythmias |

| Heart Rate | Variable changes |

| Arterial Blood Pressure | Dose-dependent decreases |

| Myocardial Contractility | Depression |

In Vitro and Ex Vivo Systems for Mechanistic Elucidation

While in vivo studies provide systemic data, in vitro and ex vivo models are crucial for investigating the cellular and molecular mechanisms of anesthetic action. Although specific research on this compound using these systems is not widely published, the methodologies are well-established for other volatile anesthetics and would be applicable to this compound. nih.govmdpi.comresearchgate.netmdpi.comnih.govnih.gov

In vitro studies using cell cultures and isolated tissue preparations allow for the investigation of anesthetic effects in a controlled environment, free from the complexities of systemic circulation and neurohormonal responses.

Cell Cultures: Primary cells or cell lines can be exposed to known concentrations of an anesthetic to study effects on cell viability, proliferation, and specific cellular functions. For example, neuronal cell cultures can be used to examine effects on ion channel function, and cardiomyocyte cultures can be used to study direct effects on contractility and electrophysiology.

Isolated Tissues: Preparations such as isolated heart muscle (e.g., papillary muscle or atrial trabeculae) can be used to directly measure the effects of anesthetics on myocardial contractility and relaxation. nih.gov Similarly, isolated blood vessels can be used to assess direct effects on vascular tone.

The precise mechanisms by which volatile anesthetics induce anesthesia are thought to involve interactions with biological membranes and specific proteins, particularly ion channels. mdpi.comamrita.eduresearchgate.net

Biological Membranes: Techniques such as fluorescence spectroscopy and nuclear magnetic resonance (NMR) can be used to study how anesthetics partition into and alter the physical properties of lipid bilayers. These studies help to understand the non-specific membrane effects of anesthetics.

Proteins (Ion Channels): Patch-clamp electrophysiology is a powerful technique to study the effects of anesthetics on the function of specific ion channels (e.g., GABA-A receptors, NMDA receptors, potassium channels) expressed in cells like oocytes or HEK cells. nih.gov Such studies can reveal whether an anesthetic enhances or inhibits channel activity, which is central to their effects on neuronal excitability. Covalent labeling-mass spectrometry is another advanced method to study binding site information for membrane proteins in living cells. nih.govresearchgate.net

Analytical and Pharmacokinetic Methodologies

Understanding the absorption, distribution, metabolism, and elimination (ADME) of an anesthetic is fundamental to its development and safe use.

The pharmacokinetic profile of inhaled anesthetics is determined by factors such as their solubility in blood and tissues, alveolar ventilation, and cardiac output. cambridge.orgclinicalpub.com While detailed pharmacokinetic data for this compound is not extensively available, the methodologies for studying these parameters are well-established for other halogenated anesthetics. clinpgx.orgclinpgx.org

Key pharmacokinetic parameters for inhaled anesthetics and the methods to determine them are outlined in the table below.

| Parameter | Description | Analytical Method |

| Blood/Gas Partition Coefficient | A measure of the solubility of the anesthetic in blood. A lower value indicates faster induction and recovery. | In vitro equilibration of blood and gas samples followed by gas chromatography. |

| Oil/Gas Partition Coefficient | An indicator of lipid solubility, which correlates with anesthetic potency. | In vitro equilibration of oil and gas samples followed by gas chromatography. |

| Metabolism | The extent to which the anesthetic is chemically altered in the body, primarily in the liver. | Measurement of metabolites in urine and expired air using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov |

| Elimination | The process by which the anesthetic is removed from the body, primarily through exhalation. | Analysis of anesthetic concentration in expired air over time using gas chromatography or infrared analysis. |

Gas chromatography (GC) is a cornerstone analytical technique for the quantitative analysis of volatile anesthetics like this compound in biological samples (blood, tissue) and expired air. mdpi.comresearchgate.netnih.govnih.govteledynelabs.comintertek.com When coupled with mass spectrometry (GC-MS), it provides high sensitivity and specificity for identifying and quantifying both the parent compound and its metabolites. nih.govresearchgate.net

Application of Isotopic Labeling for Metabolic Fate Tracking

Isotopic labeling is a powerful technique used to trace the metabolic pathways of drugs. This method involves replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H) or carbon-¹² (¹²C) with carbon-¹³ (¹³C). The labeled compound is then administered, and its metabolic products can be traced and identified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for an unambiguous determination of the metabolic fate of a drug.

Had this compound's development continued, isotopic labeling studies would have been instrumental in:

Identifying Metabolites: Precisely identifying the chemical structures of all metabolic products.

Quantifying Metabolism: Determining the percentage of the administered dose that undergoes metabolism versus being exhaled unchanged.

Elucidating Metabolic Pathways: Understanding the specific enzymatic reactions involved in its breakdown, likely involving the cytochrome P450 system.

Assessing Bioaccumulation: Tracking the distribution and potential accumulation of metabolites in various tissues.

The data below illustrates the typical extent of metabolism for various volatile anesthetics, providing a comparative context for where this compound might have fallen.

| Anesthetic | Extent of Metabolism (%) | Major Metabolites |

| Halothane (B1672932) | 20-25 | Trifluoroacetic acid, bromide, chloride |

| Enflurane | 2-5 | Fluoride (B91410) ions, difluoromethoxydifluoroacetic acid |

| Isoflurane (B1672236) | 0.2 | Trifluoroacetic acid, fluoride ions |

| Desflurane (B1195063) | 0.02 | Trifluoroacetic acid, fluoride ions |

| Sevoflurane (B116992) | 2-5 | Hexafluoroisopropanol, fluoride ions |

This table presents generalized data for comparative purposes.

Pharmacokinetic Modeling for Volatile Anesthetics and Metabolite Kinetics

Pharmacokinetic modeling uses mathematical models to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. For volatile anesthetics, these models are essential for understanding and predicting the time course of the drug in the body, which is critical for controlling the depth of anesthesia.

Pharmacokinetic models for inhaled anesthetics can be broadly categorized into two types:

Physiologically Based Pharmacokinetic (PBPK) Models: These are complex models that divide the body into compartments representing different organs and tissues, each with its own physiological parameters (e.g., volume, blood flow) and drug-specific parameters (e.g., partition coefficients).

Empirical or Compartmental Models: These are simpler models that use a smaller number of compartments to describe the drug's disposition. While not anatomically realistic, they can effectively describe the observed drug concentrations over time.

Specific pharmacokinetic modeling studies for this compound are scarce due to its early withdrawal from development. However, the principles of these models are directly applicable. A PBPK model for this compound would have incorporated key physicochemical properties, such as its blood/gas and tissue/blood partition coefficients, to simulate its uptake and distribution. The blood/gas partition coefficient is a critical determinant of the speed of induction and emergence from anesthesia; a lower coefficient indicates faster onset and recovery.

The table below presents key pharmacokinetic parameters for several volatile anesthetics. The values for this compound are not well-documented in publicly available literature but would have been essential for its clinical development.

| Property | Halothane | Enflurane | Isoflurane | Desflurane | Sevoflurane |

| Blood/Gas Partition Coefficient | 2.4 | 1.9 | 1.4 | 0.42 | 0.65 |

| Oil/Gas Partition Coefficient | 224 | 98 | 98 | 19 | 47 |

| MAC in Oxygen (%) | 0.75 | 1.68 | 1.15 | 6.0 | 2.0 |

This table presents generalized data for comparative purposes. MAC (Minimum Alveolar Concentration) is a measure of anesthetic potency.

Pharmacokinetic modeling would also be crucial for understanding the kinetics of this compound's metabolites. By combining data from isotopic labeling studies with pharmacokinetic models, researchers could predict the concentration-time profiles of potentially toxic metabolites, which would be vital for assessing the drug's safety profile. Given that this compound's clinical use was terminated due to cardiac arrhythmias, pharmacokinetic modeling could have been used to investigate whether the parent compound or a metabolite was responsible for this toxicity and to explore the concentration-response relationship for this adverse effect.

Broader Academic Implications and Future Research Trajectories

Contribution of Teflurane Research to Fundamental Anesthesia Theories

Research into the properties and effects of this compound, despite its discontinuation, provides valuable insights into the fundamental theories of general anesthesia. Its behavior and interactions, particularly concerning observed adverse effects, contribute to the complex picture of how volatile anesthetics exert their effects at a molecular level.

Refining Hypotheses on the Molecular Mechanisms of General Anesthesia

The exact molecular mechanisms by which inhaled anesthetics produce their effects are still not fully understood, but current hypotheses involve interactions with ion channels in the central and peripheral nervous systems nysora.comnih.govnih.govijcmph.com. These agents are thought to enhance the function of inhibitory ion channels, such as GABAA and glycine (B1666218) receptors, and block excitatory ion channels, including acetylcholine (B1216132), glutamate (B1630785) (NMDA), and serotonin (B10506) receptors nysora.comnih.govnih.govijcmph.com. This compound, as a halogenated alkane, likely interacts with similar molecular targets. Studies involving this compound, even those investigating its undesirable effects like cardiac arrhythmias, can help refine these hypotheses by providing data on how specific structural features (like the presence of bromine and fluorine atoms) influence binding affinity and functional modulation of these ion channels. Early research into fluorinated hydrocarbons, including studies that may have involved compounds like this compound, contributed to understanding the pharmacological properties of this class of agents kagakushi.org. The observation that this compound, along with cyclopropane, could induce sedation and sleep in animal models also points to potential sites of action within the brainstem, such as the mesopontine tegmental anesthesia area (MPTA), which is implicated in the transition to an anesthesia-like state researchgate.net.

Insights into Differential Anesthetic Responses and Adverse Event Mechanisms

The clinical development of this compound was terminated due to a high incidence of cardiac arrhythmias wikipedia.orgiiab.me. This specific adverse effect provides a case study for understanding the mechanisms behind differential anesthetic responses and the genesis of adverse events. Investigating how this compound interacts with cardiac ion channels or signaling pathways, potentially through in vitro studies or computational modeling, could shed light on the molecular basis of anesthetic-induced arrhythmias. Comparing the molecular interactions of this compound with those of clinically successful halogenated anesthetics (like isoflurane (B1672236) or sevoflurane (B116992), which are less associated with cardiac dysrhythmias nysora.com) could help identify structural determinants of cardiac toxicity. This comparative analysis can contribute to a deeper understanding of why different anesthetic agents, despite sharing some general properties, exhibit distinct safety profiles.

Retrospective Analysis of Discontinued (B1498344) Anesthetic Agents for Novel Discoveries

Retrospective analysis of agents like this compound that did not reach clinical widespread use can still be valuable for novel scientific discoveries and informing the design of future compounds.

Identification of Previously Unrecognized Pharmacological Properties

Even though this compound was primarily studied for its anesthetic properties, a retrospective look at the research data might reveal other pharmacological effects that were not the primary focus during its initial development. For instance, some volatile anesthetics have been shown to have effects beyond anesthesia, such as analgesic properties karger.com. While the primary issue with this compound was cardiac arrhythmias, detailed examination of preclinical or early clinical data might uncover subtle effects on other systems or previously unrecognized interactions. The historical literature, including studies on the pharmacological properties of fluorinated hydrocarbons, could contain information relevant to identifying such properties kagakushi.org.

Informing the Design of Safer Anesthetic Compounds

The reasons for this compound's discontinuation, particularly the cardiac arrhythmias, provide crucial lessons for the design of new anesthetic agents wikipedia.orgiiab.me. By understanding the structural features of this compound that contributed to this adverse effect, medicinal chemists can aim to design novel fluorinated compounds that lack these features or incorporate modifications to mitigate such risks. This involves applying principles of structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR) mdpi.comacs.org. Retrospective analysis of this compound's properties and biological effects can directly inform computational modeling and rational drug design efforts aimed at creating safer and more effective anesthetic compounds nih.gov.

Comparative Toxicology of Fluorinated Compounds in Pharmacology

This compound belongs to the class of fluorinated hydrocarbons, and its toxicological profile contributes to the broader understanding of the comparative toxicology of fluorinated compounds used in pharmacology and other applications. The presence and position of fluorine atoms in drug molecules can significantly influence their pharmacokinetic and toxicodynamic properties nzmj.org.nznih.gov.

Studies on this compound, alongside other fluorinated anesthetics (like methoxyflurane (B143068), which was associated with nephrotoxicity due to fluoride (B91410) metabolism nzmj.org.nzcanterbury.ac.nznzmj.org.nzteknokrat.ac.id), contribute to a dataset for comparative toxicological assessments nzmj.org.nzscinews.uz. These comparisons can help elucidate how the degree and pattern of fluorination, as well as the presence of other halogens like bromine in this compound, affect metabolic stability, bioaccumulation, and the potential for organ toxicity nzmj.org.nznih.govnzmj.org.nz. For example, understanding the metabolic pathways of this compound and whether it undergoes defluorination or dehalogenation could provide insights into the generation of potentially toxic metabolites, similar to the concerns raised with methoxyflurane and its fluoride metabolite nzmj.org.nzcanterbury.ac.nznzmj.org.nzteknokrat.ac.id. Research comparing the toxic potency of various fluorinated compounds, even those outside the anesthetic class, can offer a broader context for evaluating the potential risks associated with the structural features present in this compound nih.govepa.gov.

The study of this compound's toxicology, particularly its cardiac effects, adds to the complex picture of how fluorinated compounds interact with biological systems and helps inform the ongoing assessment of the safety of fluorinated pharmaceuticals and chemicals nih.gov.

Understanding Structure-Toxicity Relationships across Halogenated Agents

The development of inhalational anesthetics has historically involved the synthesis and evaluation of numerous halogenated hydrocarbons and ethers. This compound, a haloalkane, is structurally related to other agents like halothane (B1672932) (a bromo-chloro-fluoroalkane) and the halogenated ethers such as enflurane, isoflurane, sevoflurane, and desflurane (B1195063). service.gov.ukwikipedia.orgwikipedia.orgmims.com Research into these compounds has revealed that the type, number, and position of halogen atoms significantly influence their physicochemical properties, metabolic pathways, and resulting toxicity profiles. fishersci.nl

General trends observed in structure-toxicity relationships among halogenated alkanes suggest that increasing fluorination and decreasing substitution with chlorine, bromine, or iodine tends to correlate with lower toxicity. fishersci.nl this compound's structure (C₂HBrF₄) includes a bromine atom, a feature also present in halothane (C₂HBrClF₃). Halothane was associated with hepatotoxicity and cardiac sensitization, while this compound's development was specifically terminated due to a high incidence of cardiac arrhythmias. service.gov.ukmims.com This contrasts with more highly fluorinated ethers like sevoflurane (C₄H₃F₇O) and desflurane (C₃H₂F₆O), which generally exhibit lower systemic toxicity and are less metabolized. wikipedia.orgwikipedia.orgmims.com

| Compound | Chemical Formula | Class | Key Halogens Present | Primary Toxicity Concern(s) Leading to Development Issues or Clinical Limitations |

| This compound | C₂HBrF₄ | Haloalkane | Bromine, Fluorine | Cardiac arrhythmias service.gov.uk |

| Halothane | C₂HBrClF₃ | Haloalkane | Bromine, Chlorine, Fluorine | Hepatotoxicity, Cardiac sensitization wikipedia.orgwikipedia.orgmims.com |

| Enflurane | C₃H₂ClF₅O | Halogenated Ether | Chlorine, Fluorine | Lower incidence of hepatotoxicity than halothane, Seizures wikipedia.orgwikipedia.orgmims.com |

| Isoflurane | C₃H₂ClF₅O | Halogenated Ether | Chlorine, Fluorine | Lower incidence of hepatotoxicity than halothane/enflurane wikipedia.orgwikipedia.orgmims.com |

| Sevoflurane | C₄H₃F₇O | Halogenated Ether | Fluorine | Low toxicity, minimal metabolism to TFA compounds wikipedia.orgwikipedia.org |

| Desflurane | C₃H₂F₆O | Halogenated Ether | Fluorine | Low toxicity, minimal metabolism wikipedia.orgwikipedia.orgmims.com |

| Methoxyflurane | C₃H₄Cl₂F₂O | Halogenated Ether | Chlorine, Fluorine | Nephrotoxicity (dose-dependent) mims.comwikipedia.org |

Implications for Environmental and Occupational Exposure to Volatile Halocarbons

Volatile halocarbons, including many halogenated anesthetics, are recognized for their potential contributions to environmental burdens, particularly as greenhouse gases and, in some cases, ozone-depleting substances. wikipedia.org While this compound was not widely used clinically, its properties as a volatile brominated and fluorinated alkane are relevant to the broader understanding of the environmental fate and potential exposure risks associated with this class of compounds.

For occupational exposure, the concerns surrounding volatile halocarbons primarily relate to the potential health effects on personnel working in environments where these agents are used, such as operating rooms or research laboratories. wikipedia.orgwikidata.org While this compound is not a current source of widespread occupational exposure due to its lack of clinical use, the academic study of its properties contributes to the general knowledge base regarding the behavior of volatile halocarbons in indoor environments. Understanding the volatility, potential for surface adsorption, and ease of scavenging for compounds like this compound can inform strategies for minimizing exposure to other volatile agents. Recommended occupational exposure limits for halogenated agents have been established based on potential health effects, and while older limits may not have specifically listed this compound, it would fall under the general considerations for this class of chemicals. wikipedia.orgwikidata.org

Future research trajectories stemming from the study of compounds like this compound could involve computational modeling to predict environmental persistence and toxicity based on molecular structure, further refining our ability to design less harmful volatile agents. Additionally, investigations into advanced capture and degradation technologies for volatile halocarbons could benefit from understanding the chemical properties of a wide range of these compounds, including those that were not commercially successful but provide valuable data points.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.